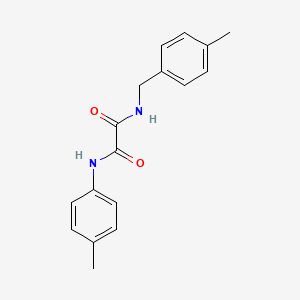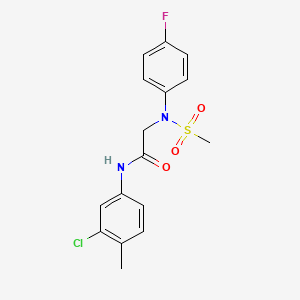
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AGN 2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor modulators and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
AGN 2979 acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By enhancing the activity of glycine receptors, AGN 2979 can increase inhibitory neurotransmission and reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
AGN 2979 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have anti-inflammatory effects and can modulate the release of neurotransmitters such as glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
AGN 2979 has several advantages for use in lab experiments, including its potent and selective activity on glycine receptors, as well as its well-characterized mechanism of action. However, its limitations include its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on AGN 2979, including the development of more potent and selective modulators of glycine receptors, as well as the investigation of its potential therapeutic applications in other areas, such as schizophrenia and neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of AGN 2979 involves several steps, including the reaction of 4-chloro-2-methylphenyl isocyanate with glycine methyl ester, followed by the addition of allylamine and methanesulfonyl chloride. The final product is obtained through purification and isolation using column chromatography.
Applications De Recherche Scientifique
AGN 2979 has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, epilepsy, and anxiety disorders. It has been shown to modulate glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)12-6-5-11(14)8-10(12)2/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOCEVMRRRSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)
![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)

![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)
![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)
